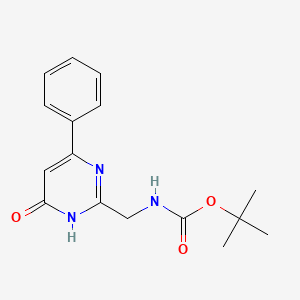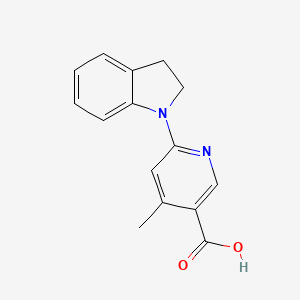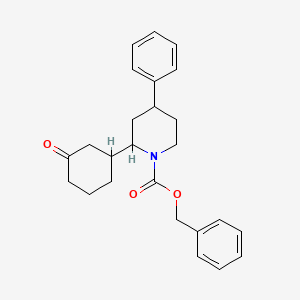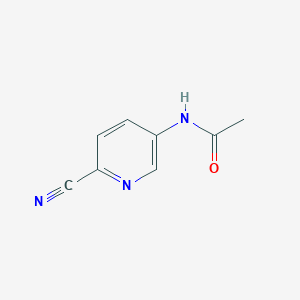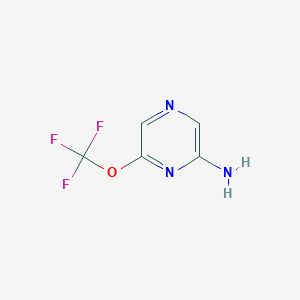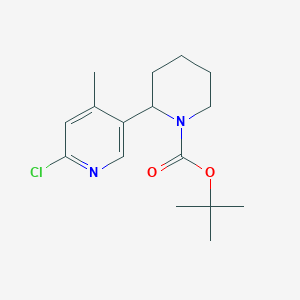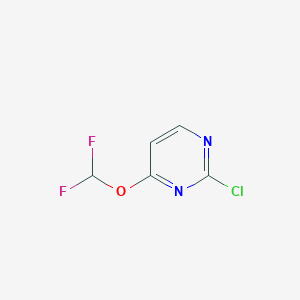
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,4-triazole ring and a m-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the m-tolyl group:
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of high-throughput reactors and continuous flow chemistry.
化学反応の分析
Types of Reactions
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the triazole ring.
科学的研究の応用
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antifungal or antibacterial agent.
作用機序
The mechanism of action of 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxy-phenyl)-3-m-tolyl-piperidine-4-ylamine: This compound shares structural similarities with 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine and is studied for its biological activities.
2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide:
Uniqueness
This compound is unique due to the presence of both the triazole and piperidine rings, which confer specific chemical and biological properties
特性
分子式 |
C14H18N4 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
4-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H18N4/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-4,9,11,15H,5-8H2,1H3,(H,16,17,18) |
InChIキー |
VJEMOFLWHGLWEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


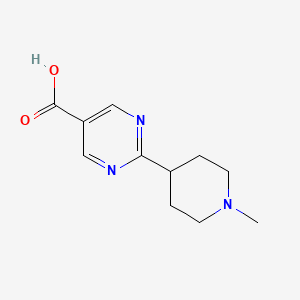
![Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
